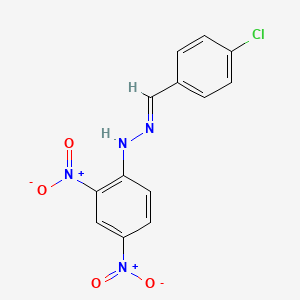
2-nitrophenyl 4-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitrophenyl 4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been used in various applications, including biochemical and physiological studies.
科学的研究の応用
2-nitrophenyl 4-fluorobenzoate has been used in scientific research for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition is useful in studying the mechanisms of these enzymes and their role in various physiological processes. Additionally, this compound has been used in the synthesis of other compounds such as pyridine-2,6-dicarboxylic acid, which has potential applications in drug discovery.
作用機序
The mechanism of action of 2-nitrophenyl 4-fluorobenzoate involves binding to the active site of enzymes such as acetylcholinesterase and butyrylcholinesterase. This binding prevents the enzymes from carrying out their normal functions, resulting in inhibition of their activity. This inhibition can be reversible or irreversible, depending on the specific compound and enzyme involved.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme being inhibited. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can result in muscle spasms, convulsions, and other neurological effects. Inhibition of butyrylcholinesterase can lead to the accumulation of butyrylcholine, which has been linked to various physiological processes such as inflammation and pain.
実験室実験の利点と制限
One advantage of using 2-nitrophenyl 4-fluorobenzoate in lab experiments is its ability to selectively inhibit specific enzymes. This selectivity allows researchers to study the specific roles of these enzymes in various physiological processes. Additionally, the synthesis method for this compound is relatively simple and yields a high-quality product.
One limitation of using this compound in lab experiments is its potential toxicity. This compound can be toxic to living organisms at high concentrations, and caution should be taken when handling it. Additionally, the selectivity of this compound may not be sufficient for certain research applications, and alternative compounds may be necessary.
将来の方向性
There are several potential future directions for research involving 2-nitrophenyl 4-fluorobenzoate. One direction is the development of new compounds based on this compound's structure that have improved selectivity and reduced toxicity. Additionally, this compound could be used in the development of new drugs for various diseases and conditions. Further research is also needed to fully understand the mechanisms of action and physiological effects of this compound and related compounds.
Conclusion
In conclusion, this compound is a unique chemical compound that has been used in various scientific research applications. Its ability to selectively inhibit specific enzymes makes it a valuable tool for studying the mechanisms of these enzymes and their roles in various physiological processes. While there are limitations to its use, the potential future directions for research involving this compound are promising.
合成法
2-nitrophenyl 4-fluorobenzoate is synthesized through a reaction between 2-nitrophenol and 4-fluorobenzoic acid. The reaction is catalyzed by a base such as sodium hydroxide, and the resulting product is purified through recrystallization. The synthesis method is relatively simple and yields a high-quality product that is suitable for various scientific applications.
特性
IUPAC Name |
(2-nitrophenyl) 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-7-5-9(6-8-10)13(16)19-12-4-2-1-3-11(12)15(17)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVGLURCPUPYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(2-ethoxy-3-methoxybenzyl)amino]benzoate](/img/structure/B5700440.png)
![4-{[benzyl(ethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B5700446.png)
![ethyl [3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]carbamate](/img/structure/B5700453.png)
![3-(2-furyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5700458.png)

![methyl 2-{[(2,4-dichlorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5700467.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-methylbenzenecarboximidamide](/img/structure/B5700486.png)
![2-(2-phenylhydrazino)benzo[cd]indole](/img/structure/B5700493.png)
![7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5700496.png)
![N-(4-methoxyphenyl)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5700499.png)
![4-({3-[(isobutylamino)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5700503.png)

